CID 71310797
Overview
Description
The compound with the identifier CID 71310797 Lithium diisobutyl-tert-butoxyaluminum hydride . This compound is a complex hydride used primarily in organic synthesis as a reducing agent. It is often employed in the reduction of esters, amides, and nitriles to their corresponding alcohols or amines.
Mechanism of Action
Target of Action
Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA) is primarily used as a reducing agent . Its primary targets are aromatic and aliphatic nitriles, esters, and tertiary amides .
Mode of Action
LDBBA interacts with its targets through a process known as hydroboration . This involves the addition of boron and hydrogen across a carbon-carbon double bond. The coordination of aluminate ions with lithium cations allows for effective hydride transfer during hydroboration .
Biochemical Pathways
The hydroboration process catalyzed by LDBBA affects the carbon-carbon double bond in the target molecules . This results in the formation of alkenyl boronates . These boronates can be further used for C–C coupling, trifluoroboronate salt formation, and oxidation to alcohol .
Pharmacokinetics
It’s important to note that the compound is typically used in solution form, with a concentration of0.25 M in THF/hexanes . This suggests that the compound’s bioavailability is largely dependent on its solubility in the solvent used.
Result of Action
The result of LDBBA’s action is the reduction of aromatic and aliphatic nitriles, esters, and tertiary amides to aldehydes . This can be particularly useful in synthetic chemistry, where the conversion of these functional groups to aldehydes can enable further chemical transformations.
Action Environment
The action of LDBBA is influenced by environmental factors such as the presence of water, acid, and oxygen . The compound is known to react violently with these substances, producing flammable gases or causing explosive reactions . Therefore, it’s crucial to avoid exposure to air and moisture during storage and handling . The compound is typically stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Lithium Diisobutyl-tert-butoxyaluminum Hydride Solution interacts with various biomolecules in its role as a reducing agent . It has been shown to be particularly effective in the reduction of nitriles and esters to aldehydes . The nature of these interactions involves the transfer of hydride ions from the Lithium Diisobutyl-tert-butoxyaluminum Hydride Solution to the substrate molecule .
Molecular Mechanism
The molecular mechanism of action of Lithium Diisobutyl-tert-butoxyaluminum Hydride Solution involves the transfer of hydride ions from the reducing agent to the substrate molecule . This can result in the reduction of nitriles and esters to aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium diisobutyl-tert-butoxyaluminum hydride is typically synthesized through the reaction of diisobutylaluminum hydride with lithium tert-butoxide in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of lithium diisobutyl-tert-butoxyaluminum hydride follows similar synthetic routes but with enhanced safety and efficiency measures. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium diisobutyl-tert-butoxyaluminum hydride primarily undergoes reduction reactions . It is effective in reducing a variety of functional groups, including:
Esters: to alcohols
Amides: to amines
Nitriles: to amines
Common Reagents and Conditions
The compound is often used in conjunction with solvents like THF or hexanes. The reactions are typically carried out at low temperatures to control the reactivity and selectivity of the reducing agent.
Major Products Formed
The major products formed from the reduction reactions using lithium diisobutyl-tert-butoxyaluminum hydride are:
Alcohols: from esters
Amines: from amides and nitriles
Scientific Research Applications
Lithium diisobutyl-tert-butoxyaluminum hydride has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. Some of its notable applications include:
Synthesis of complex organic molecules: It is used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Reduction of functional groups: Its ability to selectively reduce esters, amides, and nitriles makes it valuable in synthetic organic chemistry.
Materials science: It is used in the preparation of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to lithium diisobutyl-tert-butoxyaluminum hydride include:
- Lithium aluminum hydride (LiAlH4)
- Sodium borohydride (NaBH4)
- Diisobutylaluminum hydride (DIBAL-H)
Uniqueness
Lithium diisobutyl-tert-butoxyaluminum hydride is unique due to its selectivity and mild reaction conditions . Unlike lithium aluminum hydride, which is highly reactive and can be difficult to control, lithium diisobutyl-tert-butoxyaluminum hydride offers more selective reductions with fewer side reactions. Additionally, its solubility in organic solvents like THF makes it easier to handle and use in various synthetic applications.
Properties
InChI |
InChI=1S/C4H9O.2C4H9.Al.Li/c1-4(2,3)5;2*1-4(2)3;;/h1-3H3;2*4H,1H2,2-3H3;;/q-1;;;;+1 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCGTPMYJVLOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C[Al-](CC(C)C)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AlLiO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746334 | |
Record name | PUBCHEM_71310797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77299-63-9 | |
Record name | PUBCHEM_71310797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium diisobutyl-tert-butoxyaluminum hydride solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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